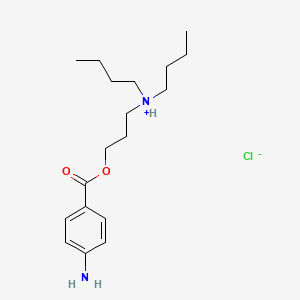

3-(Dibutylamino)propyl p-aminobenzoate monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butacaine hydrochloride is a white crystalline ester used primarily as a local anesthetic. It was first marketed in 1920 and has since been utilized in various medical applications to provide temporary pain relief by blocking nerve impulses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of butacaine hydrochloride involves several steps:

Conjugate Addition: Metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol.

Esterification: This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester.

Reduction: The nitro group is reduced to complete the synthesis of butacaine.

Industrial Production Methods: Industrial production of butacaine hydrochloride typically follows the same synthetic route but on a larger scale, ensuring the purity and consistency required for medical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Butacaine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of various by-products.

Reduction: The nitro group in the intermediate compound is reduced during synthesis.

Substitution: Esterification involves a substitution reaction where the hydroxyl group is replaced by the ester group.

Common Reagents and Conditions:

Oxidation: Sodium N-chlorobenzenesulfonamide (chloramine-B) in acidic conditions.

Reduction: Metallic sodium and hydrogenation catalysts.

Substitution: Para-nitrobenzoyl chloride in the presence of a base.

Major Products:

Oxidation: Various oxidized by-products.

Reduction: Butacaine hydrochloride.

Substitution: Ester intermediates.

Applications De Recherche Scientifique

Butacaine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of esterification and reduction reactions.

Biology: Investigated for its effects on nerve cells and ion channels.

Medicine: Employed as a local anesthetic in various medical procedures, including dental and minor surgical operations.

Industry: Utilized in the formulation of topical anesthetic creams and gels

Mécanisme D'action

Butacaine hydrochloride exerts its effects by blocking sodium ion channels on nerve membranes. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound binds to specific sites on the sodium channels, inhibiting the passage of sodium ions and thereby reducing membrane excitability .

Comparaison Avec Des Composés Similaires

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to butacaine.

Bupivacaine: Known for its prolonged effect, often used in epidural anesthesia

Uniqueness of Butacaine Hydrochloride: Butacaine hydrochloride is unique due to its specific ester structure, which provides a distinct profile of action and duration. Its synthesis involves unique steps that differentiate it from other local anesthetics, making it a valuable compound in both research and clinical settings .

Propriétés

Numéro CAS |

5892-15-9 |

|---|---|

Formule moléculaire |

C18H31ClN2O2 |

Poids moléculaire |

342.9 g/mol |

Nom IUPAC |

3-(4-aminobenzoyl)oxypropyl-dibutylazanium;chloride |

InChI |

InChI=1S/C18H30N2O2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15,19H2,1-2H3;1H |

Clé InChI |

GUAXDJUZQASKHH-UHFFFAOYSA-N |

SMILES canonique |

CCCC[NH+](CCCC)CCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)

![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)

![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)

![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)

![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)